1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane is a complex organic compound that incorporates a piperazine moiety linked to a carbonyl group and an azepane structure. This compound is characterized by its potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting various biological systems.
The compound can be synthesized through various chemical reactions involving piperazine derivatives and carbonyl compounds. It is often explored in research settings for its biological activity and structural properties.
1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane belongs to the class of organic compounds known as piperazines, which are cyclic amines with diverse biological activities. Its classification also includes azepanes, which are seven-membered saturated rings containing nitrogen.
The synthesis of 1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane typically involves several key steps:
The molecular structure of 1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane features:
1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane can participate in several types of chemical reactions:
The mechanism of action for 1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane is not extensively documented but can be inferred based on structural analogs:
1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane has several scientific applications:
This hybrid heterocyclic compound features a piperazine core linked via an amide bond to a 7-membered azepane ring, with a 2,6-dimethylphenyl substituent on the piperazine nitrogen. With a molecular formula of C19H29N3O3S and molecular weight of 379.5 g/mol, its structural complexity enables diverse biological interactions . The compound exemplifies modern strategies in molecular hybridization, combining privileged pharmacophores to enhance target affinity and pharmacokinetic properties. Its synthesis reflects advances in amide coupling methodologies and heterocyclic ring functionalization, positioning it as a valuable scaffold in medicinal chemistry [3].
The compound’s systematic IUPAC name, azepan-1-yl-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone, precisely defines its atomic connectivity. Key structural features include:
Table 1: Fundamental Structural Identifiers
Property | Value | |
---|---|---|
Molecular Formula | C19H29N3O3S | |
Molecular Weight | 379.5 g/mol | |
Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCCC3)C | |
InChI Key | CYUVTFHWMQEAOL-UHFFFAOYSA-N | |
XLogP3 | 2.3 |
Stereoelectronic properties include a topological polar surface area (TPSA) of 54.26 Ų and logP value of 2.3, indicating moderate membrane permeability. The sulfonyl group adopts a tetrahedral geometry, while the amide linker exhibits partial double-bond character, creating a planar conformation that influences receptor binding . The 2,6-dimethylphenyl substitution imposes steric constraints on piperazine ring puckering, potentially enhancing selectivity for biological targets.
The compound’s design reflects century-long advances in heterocyclic chemistry:
Piperazine evolution: First synthesized in 1888, piperazine derivatives gained prominence as anthelmintics before their versatility in neuropharmacology (e.g., tricyclic antidepressants) was recognized. The 2,6-dimethylphenyl substitution pattern emerged as a conformational restraint strategy to improve receptor selectivity [5].
Azepane development: As a homolog of piperidine, azepane (hexahydroazepine) entered medicinal chemistry in the 1950s. Its expanded ring size (7-membered) provides greater flexibility and distinct spatial orientation of pharmacophores compared to 6-membered analogs. The compound’s amide-linked azepane represents late-20th century innovations in ring-expanded bioisosteres [2].
Synthetic milestones: Early routes involved direct coupling of preformed 4-(2,6-dimethylphenyl)piperazine and azepane-1-carbonyl chloride. Modern optimizations use solid-phase techniques and catalytic amidation (e.g., HATU/DIPEA), improving yields from ~40% to >85% since 2010 [3]. Patent analysis reveals accelerated interest post-2010, with the compound serving as a synthetic intermediate in oncology-focused patents like US8598173B2 for kinase inhibitors [3].
This scaffold demonstrates exceptional versatility in drug design, evidenced by:
A. Privileged Pharmacophore Integration
The piperazine-azepane hybrid merges two medicinally significant heterocycles:
Table 2: Bioactivity Profile of Structural Analogs
Analog Structure | Target | Key Activity | |
---|---|---|---|
2-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-4-ethylpyrido[2,3-b]pyrazin-3-one | Kinases | IC50 = 38 nM against VEGFR2 | |
1-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | Serotonin receptors | Ki = 12 nM for 5-HT1A | |
3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxoquinazolin-4-one | Phosphodiesterases | IC50 = 85 nM for PDE10A | [6] [4] [9] |
B. Emerging Therapeutic Applications
C. Structure-Activity Relationship (SAR) Insights
Critical modifications influence bioactivity:
The scaffold’s synthetic versatility enables rapid generation of analogs for target deconvolution and polypharmacology approaches. Its balanced lipophilicity (logP ~2.3) and polar surface area (~54 Ų) align with Lipinski’s criteria for drug-likeness, though the molecular weight (379.5 g/mol) approaches the upper limit for CNS drugs .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9